molecular formula C9H8F3NO4S B1523154 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid CAS No. 1094630-91-7

3-Methyl-4-trifluoromethanesulfonamidobenzoic acid

Cat. No. B1523154
M. Wt: 283.23 g/mol
InChI Key: QCUGSHQDVCSGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-trifluoromethanesulfonamidobenzoic acid is a chemical compound with the CAS Number: 1094630-91-7 . It has a molecular weight of 283.23 and its IUPAC name is 3-methyl-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid . The compound is typically used for research purposes.


Molecular Structure Analysis

The InChI code for 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid is 1S/C9H8F3NO4S/c1-5-4-6(8(14)15)2-3-7(5)13-18(16,17)9(10,11)12/h2-4,13H,1H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.

Scientific Research Applications

Catalytic Applications

Trifluoromethanesulfonate compounds, such as scandium trifluoromethanesulfonate, have been shown to serve as highly effective Lewis acid catalysts in acylation reactions. These catalysts can facilitate the acylation of alcohols with acid anhydrides, including the esterification of alcohols by carboxylic acids, with remarkable catalytic activity. This methodology is particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids, indicating potential applications in synthetic organic chemistry and material science (Ishihara et al., 1996).

Liquid Crystalline Salts

Research on long-chain 1-alkyl-3-methylimidazolium salts, including those containing trifluoromethanesulfonate anions, has revealed their ability to form lamellar, sheetlike arrays in the crystalline phase and smectic liquid crystalline phases at higher temperatures. This suggests potential applications in the development of new materials with unique structural and thermal properties (Bradley et al., 2002).

Cyclization Catalysts

Trifluoromethanesulfonic acid has been utilized as a catalyst for the cyclization of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems. Such catalytic processes highlight the utility of trifluoromethanesulfonates in synthetic strategies for generating complex organic structures (Haskins & Knight, 2002).

Proton Exchange Membranes

Comb-shaped poly(arylene ether sulfone)s functionalized with sulfonic acid groups have been investigated for their use as proton exchange membranes in fuel cells. This research demonstrates the potential of trifluoromethanesulfonate derivatives in enhancing the performance of materials used in energy conversion technologies (Kim, Robertson, & Guiver, 2008).

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-methyl-4-(trifluoromethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c1-5-4-6(8(14)15)2-3-7(5)13-18(16,17)9(10,11)12/h2-4,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUGSHQDVCSGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-trifluoromethanesulfonamidobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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